Terconazole-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

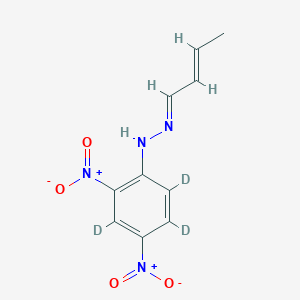

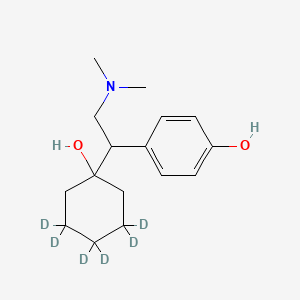

The molecular formula of Terconazole-d4 is C26H27D4Cl2N5O3 . The molecular weight is 536.49 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis

Terconazole-d4 has a molecular weight of 536.5 g/mol . It has a XLogP3 value of 4.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 535.2055022 g/mol . The topological polar surface area is 64.9 Ų . It has 36 heavy atoms .Aplicaciones Científicas De Investigación

Application in Cancer Research

Scientific Field

Oncology

Summary of the Application

Terconazole-d4, an azole antifungal drug, has been found to increase cytotoxicity in vincristine (VIC)-treated P-gp-overexpressing drug-resistant KBV20C cancer cells .

Methods of Application

The study involved the co-treatment of cancer cells with Terconazole-d4 and vincristine. The cytotoxicity was then measured and compared with the cytotoxicity of cells treated with vincristine alone .

Results

The study found that Terconazole-d4 increased the cytotoxicity of vincristine in P-gp-overexpressing drug-resistant KBV20C cancer cells. This suggests that Terconazole-d4 could potentially be used to enhance the effectiveness of certain cancer treatments .

Application in Ocular Drug Delivery

Scientific Field

Pharmaceutics

Summary of the Application

Terconazole-d4 is a broad-spectrum antifungal triazole that is particularly active against Candida species. However, its poor water solubility hinders its ocular absorption and restricts its application. To overcome this, researchers have developed Terconazole-d4-loaded cationic polymeric nanoparticles to enhance the ocular delivery and antimycotic activity of Terconazole-d4 .

Methods of Application

The nanoparticles were developed by nanoprecipitation method employing Eudragit RLPO. They were characterized by entrapment efficiency, particle size, zeta potential, morphology, Fourier transform infrared spectroscopy (FT-IR), and X-ray powder diffraction (XRPD) .

Results

The developed nanoparticles were spherical with moderate to high entrapment efficiency, a nanometric particle size, and a positively charged zeta potential. In-vitro release studies revealed sustained release of drug up to 24 hours. In-vitro antimycotic studies revealed enhanced antimycotic activity of Terconazole-d4-loaded nanoparticles against Candida albicans, relative to plain Terconazole-d4 .

Safety And Hazards

Propiedades

Número CAS |

1398065-50-3 |

|---|---|

Nombre del producto |

Terconazole-d4 |

Fórmula molecular |

C₂₆H₂₇D₄Cl₂N₅O₃ |

Peso molecular |

536.49 |

Sinónimos |

(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)